molecular formula C15H19NO4 B1437884 1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1175976-33-6

1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1437884
CAS No.: 1175976-33-6
M. Wt: 277.31 g/mol
InChI Key: RTANQNBHZYWULH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that combines a pyrrolidine ring with various functional groups

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the methoxyethyl and methylphenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methoxyethyl)-2-phenyl-5-oxopyrrolidine-3-carboxylic acid: This compound lacks the methyl group on the phenyl ring, which may affect its properties and applications.

    1-(2-Methoxyethyl)-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has the methyl group in a different position on the phenyl ring, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10-5-3-4-6-11(10)14-12(15(18)19)9-13(17)16(14)7-8-20-2/h3-6,12,14H,7-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTANQNBHZYWULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(CC(=O)N2CCOC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-(2-Methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

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